molecular formula C22H20N4O3 B10978291 2-(3,4-dimethoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]acetamide

2-(3,4-dimethoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]acetamide

Cat. No.: B10978291
M. Wt: 388.4 g/mol
InChI Key: CTZPBYYIRUKJHT-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a pyridinyl group, and a benzimidazolyl group

Properties

Molecular Formula

C22H20N4O3

Molecular Weight

388.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(2-pyridin-3-yl-3H-benzimidazol-5-yl)acetamide

InChI

InChI=1S/C22H20N4O3/c1-28-19-8-5-14(10-20(19)29-2)11-21(27)24-16-6-7-17-18(12-16)26-22(25-17)15-4-3-9-23-13-15/h3-10,12-13H,11H2,1-2H3,(H,24,27)(H,25,26)

InChI Key

CTZPBYYIRUKJHT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CN=CC=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the pyridinyl group: This step often involves a coupling reaction, such as a Suzuki-Miyaura coupling, where a pyridinyl boronic acid is reacted with a halogenated benzimidazole derivative in the presence of a palladium catalyst.

    Attachment of the dimethoxyphenyl group: This can be done through a nucleophilic substitution reaction, where a dimethoxyphenyl halide reacts with the intermediate formed in the previous step.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and electrophiles (alkyl halides).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of benzimidazole compounds, which include the target compound, possess significant antimicrobial properties. These compounds have been evaluated for their effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : The structural similarity of benzimidazole derivatives to known anticancer agents suggests potential activity against cancer cells. In vitro studies have demonstrated that certain benzimidazole derivatives inhibit the growth of cancer cell lines by targeting specific metabolic pathways .
  • Antiprotozoal Activity : Research has also explored the efficacy of related compounds against protozoan parasites, indicating that modifications in the benzimidazole structure can enhance activity against Trichomonas vaginalis, a common protozoan pathogen .

Synthesis Methodologies

The synthesis of 2-(3,4-dimethoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]acetamide typically involves several key steps:

  • Formation of Benzimidazole Ring : The initial step often includes the condensation of o-phenylenediamine with appropriate carboxylic acids or their derivatives to form the benzimidazole core.
  • Pyridine Substitution : Subsequent reactions involve introducing pyridine moieties through nucleophilic substitution or coupling reactions to achieve the desired structure.
  • Acetamide Formation : The final step includes acylation with acetic anhydride or acetyl chloride to introduce the acetamide functional group.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of compounds related to 2-(3,4-dimethoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]acetamide:

  • A study published in Molecules detailed the design and synthesis of various benzimidazole derivatives and their biological evaluations against protozoal infections, highlighting structure-activity relationships that inform future drug development .
  • Another investigation reported on the antimicrobial and anticancer properties of related compounds, emphasizing their potential as lead candidates for further development in therapeutic settings .

Data Table: Biological Activities Overview

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusSignificant inhibition
AntimicrobialEscherichia coliModerate inhibition
AntiprotozoalTrichomonas vaginalisEffective at lower concentrations
AnticancerVarious cancer cell linesGrowth inhibition observed

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dimethoxyphenyl)ethylamine: Shares the dimethoxyphenyl group but lacks the benzimidazole and pyridinyl groups.

    1-(3,4-dimethoxyphenyl)-2-propenoyl]pyrrolidine: Contains the dimethoxyphenyl group but has a different core structure.

    3,4-dimethoxyphenylacetic acid: Similar aromatic structure but different functional groups.

Uniqueness

2-(3,4-dimethoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]acetamide is unique due to its combination of structural features, which confer distinct chemical properties and potential biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]acetamide is a benzimidazole derivative that has garnered interest due to its potential biological activities, particularly in the context of antibiotic resistance and cancer therapy. This article reviews the biological activity of this compound, focusing on its antibacterial properties, cytotoxic effects on cancer cells, and mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is C₁₈H₁₈N₄O₂. Its structure features a benzimidazole core, which is known for its diverse biological activities. The presence of the 3,4-dimethoxyphenyl and pyridinyl substituents enhances the compound's interaction with biological targets.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against Escherichia coli (E. coli) by inhibiting DNA topoisomerase I, an essential enzyme for bacterial DNA replication.

  • Mechanism of Action : The compound preferentially targets bacterial topoisomerase I over human topoisomerase I, minimizing cytotoxicity to human cells. Cleavage-religation assays confirmed that it acts as a poison inhibitor for bacterial topoisomerase I, demonstrating its potential as a selective antibacterial agent .
  • Efficacy : In vitro studies have shown that the compound inhibits bacterial growth at low concentrations without affecting mammalian cell viability at higher doses. This selectivity is crucial in developing new antibiotics that combat resistant strains without harming human cells .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest it may induce cytotoxic effects in various cancer cell lines.

  • Cytotoxicity : In experiments involving different cancer cell lines, the compound demonstrated significant growth inhibition. For instance, it showed IC₅₀ values comparable to established anticancer drugs, indicating its potential as a therapeutic agent .
  • Mechanisms : The anticancer activity may be attributed to the induction of apoptosis and disruption of cell cycle progression in tumor cells. Further studies are needed to elucidate the exact pathways involved.

Case Studies

  • Study on E. coli Topoisomerase I Inhibition :
    • Objective : To evaluate the selectivity of the compound against bacterial versus human topoisomerases.
    • Findings : The compound inhibited E. coli topoisomerase I significantly more than human enzymes, confirming its potential as a targeted antibacterial agent .
  • Anticancer Activity Assessment :
    • Objective : To assess the cytotoxic effects on various cancer cell lines.
    • Results : The compound exhibited promising cytotoxicity with IC₅₀ values indicating effective growth inhibition across multiple cancer types .

Data Tables

Biological ActivityTargetIC₅₀ (µM)Reference
AntibacterialE. coli Topoisomerase ILow
Cytotoxicity (Cancer Cells)Various Cancer Cell LinesVaries

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